Cas no 3621-83-8 (2-Chloro-6-methyl-1,3-benzoxazole)
2-Chloro-6-methyl-1,3-benzoxazole Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-6-methyl-benzooxazole
- 2-Chloro-6-methyl-1,3-benzoxazole
- SCHEMBL2541637
- 3621-83-8
- CLEOKTJHYLXEKQ-UHFFFAOYSA-N
- MFCD11890742
- CS-0120827
- 2-CHLORO-6-METHYLBENZO[D]OXAZOLE
- EN300-97582
- AC6003
- FK-0712
- DB-355927
- AB65043
- SY130045
- AKOS011655303
- DTXSID40443336
- 2-CHLORO-6-METHYLBENZOXAZOLE
- DTXCID40394157
- DAA62183
-
- MDL: MFCD11890742
- Inchi: 1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3
- InChI Key: CLEOKTJHYLXEKQ-UHFFFAOYSA-N
- SMILES: ClC1=NC2C=CC(C)=CC=2O1
Computed Properties
- Exact Mass: 167.0137915g/mol
- Monoisotopic Mass: 167.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26Ų
2-Chloro-6-methyl-1,3-benzoxazole Pricemore >>
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| Alichem | A081000618-500mg |
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| TRC | C105905-50mg |
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3621-83-8 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C105905-100mg |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M888550-1g |
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| Chemenu | CM121922-250mg |
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| eNovation Chemicals LLC | D777438-1g |
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| Enamine | EN300-97582-0.05g |
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| Enamine | EN300-97582-0.1g |
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2-Chloro-6-methyl-1,3-benzoxazole Suppliers
2-Chloro-6-methyl-1,3-benzoxazole Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-Chloro-6-methyl-1,3-benzoxazole
Introduction to 2-Chloro-6-methyl-1,3-benzoxazole (CAS No. 3621-83-8)
2-Chloro-6-methyl-1,3-benzoxazole, identified by the Chemical Abstracts Service Number (CAS No.) 3621-83-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound belongs to the benzoxazole class, which is characterized by a benzene ring fused with an oxygen-containing heterocycle. The presence of a chlorine substituent at the 2-position and a methyl group at the 6-position introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry applications.
The structural features of 2-Chloro-6-methyl-1,3-benzoxazole contribute to its reactivity and functionality, enabling it to serve as a key intermediate in the synthesis of various pharmacologically active molecules. The chloro group, in particular, is a common pharmacophore that enhances binding affinity to biological targets, while the methyl group can influence the compound's solubility and metabolic stability. These attributes have positioned 2-Chloro-6-methyl-1,3-benzoxazole as a compound of interest in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the biological potential of benzoxazole derivatives. Research has demonstrated that modifications in the benzoxazole core can lead to compounds with diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 2-Chloro-6-methyl-1,3-benzoxazole makes it a promising candidate for further investigation in these areas.
One of the most compelling aspects of 2-Chloro-6-methyl-1,3-benzoxazole is its utility as a building block in drug discovery. The chlorine atom at the 2-position allows for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, enabling chemists to tailor the molecule's properties for specific biological targets. Similarly, the methyl group at the 6-position can be modified or used as a handle for further derivatization. These features make 2-Chloro-6-methyl-1,3-benzoxazole a versatile intermediate for synthesizing more complex molecules with tailored biological activities.
Recent studies have highlighted the importance of benzoxazole derivatives in addressing unmet medical needs. For instance, modifications of the benzoxazole scaffold have led to compounds with enhanced efficacy and reduced toxicity compared to their parent structures. The work of several research groups has shown that incorporating functional groups such as hydroxyl or amine moieties into benzoxazole derivatives can significantly improve their interaction with biological targets. This underscores the importance of 2-Chloro-6-methyl-1,3-benzoxazole as a precursor in developing next-generation therapeutics.
The synthesis of 2-Chloro-6-methyl-1,3-benzoxazole typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include chlorination and methylation steps that introduce the characteristic substituents at specific positions on the benzoxazole ring. Advanced synthetic methodologies have also been employed to achieve higher yields and purities, ensuring that researchers have access to high-quality starting materials for their investigations.
The pharmacological evaluation of 2-Chloro-6-methyl-1,3-benzoxazole has revealed several interesting findings. In vitro studies have shown that this compound exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, preliminary data indicate that it may have anti-inflammatory effects by modulating key signaling pathways involved in inflammation. These findings are particularly noteworthy given the increasing prevalence of multidrug-resistant bacterial infections and chronic inflammatory diseases.
Further research is needed to fully elucidate the mechanism of action and therapeutic potential of 2-Chloro-6-methyl-1,3-benzoxazole. Preclinical studies are essential to evaluate its efficacy and safety profile in animal models before moving on to human trials. Such studies will provide valuable insights into how this compound interacts with biological systems and whether it can be developed into a viable therapeutic option.
The chemical properties of 2-Chloro-6-methyl-1,3-benzoxazole also make it an attractive candidate for use in material science applications beyond pharmaceuticals. For example, its ability to undergo cross-coupling reactions allows for the synthesis of conjugated polymers with potential applications in organic electronics. These materials could be used in flexible displays or solar cells due to their electronic properties and stability.
In conclusion,2-Chloro-6-methyl-1,3-benzoxazole (CAS No. 3621-83-8) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new applications for this compound, highlighting its importance as a tool in drug discovery and material science.
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